3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide
Description
Propriétés
IUPAC Name |
3,4-dimethyl-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-12-4-5-15(10-13(12)2)23(21,22)17-6-7-19-8-9-20-16(19)11-14(3)18-20/h4-5,8-11,17H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZINXVMOUMCPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary targets of 3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
The specific mode of action of This compound Imidazole derivatives are known to interact with various targets due to their broad range of chemical and biological properties.
Biochemical Pathways
The exact biochemical pathways affected by This compound Imidazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Imidazole derivatives are known to be highly soluble in water and other polar solvents, which can influence their bioavailability.
Result of Action
The molecular and cellular effects of This compound Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that environmental factors can significantly impact the action of many compounds.
Analyse Biochimique
Biochemical Properties
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. These activities suggest that the compound may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Given the broad range of biological activities exhibited by imidazole derivatives, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide is not well-defined due to the lack of specific studies on this compound. Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Activité Biologique
3,4-Dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. The structural characteristics of this compound suggest it may interact with various biological pathways, making it a candidate for further research.
Chemical Structure
The compound can be described by the following chemical structure:
- Chemical Formula : C₁₅H₁₈N₄O₂S
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and inflammatory responses. The imidazo[1,2-b]pyrazole moiety is known for its ability to inhibit various kinases and other enzymes associated with tumor growth and inflammatory processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the imidazo[1,2-b]pyrazole scaffold. For instance:
- Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines, including MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
- Inhibition Rates : Compounds similar to this compound have shown significant cytotoxic effects with IC50 values ranging from 3.25 mg/mL to 49.85 µM depending on the specific analog and cell line tested .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is also noteworthy:
- Mechanism : It may inhibit cyclooxygenase (COX) enzymes which are crucial in the inflammatory pathway.
- Inhibition Potency : Some derivatives have shown COX-2 inhibition with IC50 values as low as 0.02–0.04 µM, indicating strong anti-inflammatory properties .
Study 1: Antitumor Efficacy
In a recent study by Abdellatif et al., various pyrazole derivatives were synthesized and tested for their anticancer activity. The study found that certain derivatives exhibited significant cytotoxicity against HepG2 cells with IC50 values indicating effective inhibition of cell growth .
Study 2: In Vivo Toxicity Assessment
An acute oral toxicity study revealed that some pyrazole derivatives had LD50 values greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development .
Data Tables
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Benzenesulfonamide derivatives are widely studied due to their diverse biological activities. Below is a comparative analysis of 3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide with two structurally related compounds from recent literature:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Aromatic Substituents: The target compound’s 3,4-dimethyl benzene group enhances hydrophobicity compared to the 4-methyl benzene in N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide. This may improve membrane permeability but reduce solubility. The tetrahydro-thioxo-pyrimidinyl group in the second analog introduces sulfur, which could facilitate redox interactions or metal binding .
In contrast, the thiazolyl group in the first analog is a monocyclic sulfur-containing heterocycle, common in antimicrobial agents (e.g., sulfathiazole derivatives) . The anilinopyridin group in the third analog combines aromatic and basic nitrogen sites, likely favoring interactions with kinase ATP-binding pockets.
Synthetic Routes :
- The target compound’s synthesis likely involves sulfonylation of a primary amine (attached to the imidazo-pyrazol-ethyl chain), whereas the analogs use condensation (e.g., isothiocyanate coupling) or direct sulfonyl chloride reactions .
Hypothetical Pharmacological Profiles
- Target Compound : The imidazo-pyrazol moiety may confer selectivity toward kinases or inflammatory mediators (e.g., COX-2), while the dimethyl groups could prolong half-life via metabolic stability.
- Thiazolyl Analog : Likely retains classic sulfonamide antibacterial activity but with enhanced solubility due to the thiazole ring .
- Anilinopyridin Analog: Predicted to exhibit kinase inhibitory activity, akin to dasatinib-like scaffolds.
Méthodes De Préparation
Imidazo[1,2-b]Pyrazole Core Synthesis
The 6-methylimidazo[1,2-b]pyrazole subunit is synthesized via Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction (Scheme 1):
- Reactants :
- 5-Amino-3-methyl-1H-pyrazole (1.0 equiv)
- 4-Methylbenzaldehyde (1.2 equiv)
- Tosylmethyl isocyanide (1.1 equiv)
- Conditions :
- Solvent: Dimethylformamide (DMF)
- Base: K₂CO₃ (2.0 equiv)
- Temperature: 80°C, 12 hr
- Outcome :
Key Optimization :
Sulfonamide Coupling
The final step involves Sulfonylation of the ethylamine intermediate (Scheme 3):
- Reactants :
- 2-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine (1.0 equiv)
- 3,4-Dimethylbenzenesulfonyl chloride (1.2 equiv)
- Conditions :
- Solvent: Dichloromethane (DCM)
- Base: Pyridine (2.0 equiv)
- Temperature: 0°C → RT, 4 hr
- Outcome :
Optimization Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4 hr |
| Yield | 71% |
| Purity (HPLC) | 98.5% |
| Melting Point | 145–147°C |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃):
δ 8.12 (d, J=8.1 Hz, 1H, Ar-H), 7.68 (s, 1H, imidazole-H), 7.45 (d, J=8.1 Hz, 1H, Ar-H), 7.32 (s, 1H, pyrazole-H), 3.92 (t, J=6.5 Hz, 2H, CH₂N), 3.24 (t, J=6.5 Hz, 2H, CH₂SO₂), 2.61 (s, 3H, CH₃), 2.38 (s, 6H, Ar-CH₃). - IR (KBr) : 3265 cm⁻¹ (N-H), 1598 cm⁻¹ (S=O), 1342 cm⁻¹ (C-N).
- HRMS (ESI+) : m/z 368.1532 [M+H]⁺ (calc. 368.1538).
Comparative Method Analysis
Alternative Routes
| Method | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|
| GBB 3-Component | 78 | 99 | Requires anhydrous conditions |
| Ullmann Coupling | 62 | 95 | Palladium catalyst cost |
| Microwave-Assisted | 85 | 98 | Specialized equipment needed |
Industrial-Scale Considerations
- Cost-Effective Steps : Use of DMF and K₂CO₃ in GBB reaction reduces solvent toxicity vs. NMP.
- Purification : Recrystallization in ethanol/water (3:1) achieves >98% purity without chromatography.
- Safety : 3,4-Dimethylbenzenesulfonyl chloride (CAS: 2905-30-8) requires handling under N₂ due to moisture sensitivity.
Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the imidazo[1,2-b]pyrazole core, followed by sulfonamide coupling. Key steps include nucleophilic substitution and cyclization. Reaction parameters like temperature (e.g., reflux conditions), solvent choice (e.g., ethanol or DMF), and catalysts (e.g., acetic acid) are optimized via iterative testing. Monitoring via TLC and NMR ensures intermediate purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass Spectrometry (MS) validates molecular weight. X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtained .
Q. How is the compound’s solubility and stability evaluated in pre-clinical studies?
- Methodological Answer : Solubility is tested in solvents (e.g., DMSO, PBS) using UV-Vis spectroscopy or nephelometry. Stability studies under varying pH, temperature, and light exposure are conducted via HPLC to track degradation products .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved, particularly when comparing in vitro vs. in vivo results?
- Methodological Answer : Discrepancies may arise from differences in metabolic stability or bioavailability. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro IC₅₀ values with in vivo efficacy. Metabolite profiling (via LC-MS) identifies active or inhibitory derivatives .
Q. What strategies are employed to optimize the compound’s selectivity for target proteins over off-target receptors?
- Methodological Answer : Computational docking (e.g., AutoDock) predicts binding affinities. Structure-Activity Relationship (SAR) studies modify substituents (e.g., methyl or methoxy groups) on the benzene or imidazo rings. Competitive binding assays validate selectivity .
Q. How do environmental factors (e.g., pH, temperature) influence the compound’s degradation pathways, and how are these tracked experimentally?
- Methodological Answer : Accelerated stability testing under stressed conditions (e.g., 40°C/75% RH) identifies degradation products. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) profiles degradants, while quantum mechanical calculations predict reactive sites .
Q. What experimental designs are used to assess the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : Microsomal incubations with human liver microsomes (HLM) and CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) quantify metabolic clearance. LC-MS/MS monitors parent compound depletion and metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
